4-Propylcatechol

Catalog No.
S569312
CAS No.
2525-02-2
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propylcatechol

CAS Number

2525-02-2

Product Name

4-Propylcatechol

IUPAC Name

4-propylbenzene-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3

InChI Key

SCTPZNJTGOGSQD-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)O)O

Synonyms

4-propylcatechol

Canonical SMILES

CCCC1=CC(=C(C=C1)O)O

Green Chemistry

Sustainable Energy & Fuels

Functional Food Components

Biocatalyzed Reactions

Precursor for Various Applications

    Field: Chemical Synthesis

    Results: Not specified.

Biomass-Derived Aromatic Ether Polymers

Zeolite-Catalyzed Reactions

4-Propylcatechol, also known by its chemical formula C₉H₁₂O₂, is a catechol derivative characterized by a propyl group attached to the aromatic ring. It is a colorless to pale yellow liquid with a phenolic odor, commonly found in various natural sources, particularly in lignin-rich materials. This compound plays an essential role in biochemical pathways, particularly in the degradation of lignin-derived aromatic compounds, and serves as a precursor for various chemical syntheses and applications.

  • Demethylation Reactions: It can be produced from the demethylation of 4-propylguaiacol, which is derived from lignin. This reaction is facilitated by acids under high-temperature conditions and is considered a green chemistry approach due to its efficiency and sustainability .
  • Oxidation: The compound can undergo oxidation to form o-quinones and subsequently p-quinone methides. The presence of the propyl group enhances the rate of isomerization from o-quinone to p-quinone methide, increasing its reactivity with biological nucleophiles such as glutathione .
  • Carbamate Synthesis: 4-Propylcatechol carbonate can be synthesized from 4-propylcatechol and dimethyl carbonate, allowing for the production of carbamates under mild conditions .

4-Propylcatechol exhibits notable biological activities:

  • Antioxidant Properties: It acts as an antioxidant, inhibiting oxidative processes and preventing the formation of harmful free radicals .
  • Enzymatic Interactions: This compound interacts with enzymes such as extradiol dioxygenases, facilitating the cleavage of aromatic rings. Its binding to these enzymes is crucial for metabolic pathways that degrade aromatic compounds .
  • Toxicological Effects: Studies indicate that 4-propylcatechol may influence central nervous system activity and has been linked to increased blood pressure in animal models, suggesting potential neurotoxic effects .

The synthesis of 4-propylcatechol can be achieved through various methods:

  • Demethylation of 4-Propylguaiacol: This method involves treating 4-propylguaiacol with mineral acids under high-temperature conditions to yield 4-propylcatechol .
  • Direct Hydroxylation of Phenol: Another approach includes hydroxylating phenol derivatives using hydrogen peroxide in the presence of catalysts .
  • Extraction from Natural Sources: 4-Propylcatechol can also be isolated from lignin-rich biomass, making it a renewable resource for synthesis .

4-Propylcatechol finds various applications across multiple fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including carbamates and other phenolic compounds.
  • Antioxidant Agent: Its antioxidant properties make it useful in food preservation and cosmetic formulations to prevent oxidation .
  • Biochemical Research: The compound is utilized in studies related to enzymatic reactions involving catechols and their derivatives .

Research on the interactions of 4-propylcatechol focuses on its biochemical pathways and reactivity:

  • Enzyme Binding Studies: Investigations have shown that 4-propylcatechol binds effectively to extradiol dioxygenases, facilitating the breakdown of lignin-derived compounds .
  • Reactivity with Nucleophiles: The compound's ability to form reactive quinone methides enhances its interaction with biological nucleophiles, which may have implications for its toxicity and therapeutic potential .

Several compounds share structural similarities with 4-propylcatechol. Here are some noteworthy comparisons:

Compound NameStructure FeaturesUnique Aspects
4-PropylguaiacolContains a methoxy group instead of hydroxylMore stable due to methoxy group; less reactive than catechols
CatecholLacks alkyl substitution; two hydroxyl groupsMore polar; higher solubility in water
EugenolContains an allyl group along with a methoxy groupExhibits different biological activities; used primarily as an essential oil
HydroquinoneTwo hydroxyl groups on adjacent carbonsUsed mainly as a reducing agent; less reactive than catechols

Each of these compounds exhibits unique properties that influence their reactivity and applications in various fields.

Conventional Organic Synthesis Pathways

Alkylation Techniques for Catechol Derivatives

The direct alkylation of catechol represents one of the most straightforward approaches for synthesizing 4-propylcatechol . This methodology involves the reaction of catechol with bromopropane under alkaline conditions, where the catechol substrate is dissolved in an alkali solution followed by the slow addition of bromopropane . The reaction mixture is subsequently acidified with an acid-saturated solution to obtain the desired 4-propylcatechol product .

Friedel-Crafts alkylation has emerged as a particularly effective method for introducing propyl substituents onto aromatic rings containing hydroxyl groups [23] [24]. This acid-catalyzed process demonstrates exceptional efficiency, achieving complete modification within 30 minutes at elevated temperatures of 120°C [23]. The mechanism proceeds through the formation of carbocation intermediates that attack the electron-rich catechol ring system [24].

Alternative alkylation strategies have been developed utilizing aluminum-phosphorus-titanium oxide catalysts for vapor-phase reactions [2]. These catalytic systems demonstrate variable activity depending on the phosphorus content, with catalytic activities decreasing as phosphorus levels increase [2]. The incorporation of titanium content enhances catalytic performance, though selectivity toward the desired alkylated products may be compromised [2].

Alkylation MethodReaction ConditionsKey FeaturesLimitations
Bromopropane alkylationAlkaline conditions, room temperatureSimple procedure, direct approachRequires brominated reagent
Friedel-Crafts alkylation120°C, acid catalyst, 30 minutesHigh efficiency, complete conversionElevated temperature required
Vapor-phase catalyticAl-P-Ti-O oxides, variable temperatureContinuous process capabilityLower selectivity reported

Catalytic Demethylation of 4-Propylguaiacol Precursors

The catalytic demethylation of 4-propylguaiacol represents a highly efficient route for 4-propylcatechol synthesis, offering excellent yields under optimized conditions [5] [6]. Hydrodeoxygenation processes utilizing presulfided nickel-molybdenum catalysts supported on aluminum oxide have demonstrated significant potential for converting 4-propylguaiacol to 4-propylcatechol [5]. These catalytic systems operate effectively in packed-bed microreactors, with temperature serving as the primary variable influencing conversion rates [5].

Research has established that mineral acid-catalyzed demethylation using hydrochloric acid or sulfuric acid in high-temperature pressurized water achieves remarkable yields of 97% for 4-propylcatechol production [6]. The optimal reaction conditions involve substrate concentrations of 0.13 M, 50 mol% hydrochloric acid catalyst, temperatures of 250°C, pressures of 50 bar nitrogen atmosphere, and reaction times of 3 hours [6].

Mechanistic studies reveal that the demethylation process proceeds through hydrogen atom transfer mechanisms, with the rate-limiting step involving hydrogen atom abstraction from the methoxy group [10]. Computational analyses demonstrate that both doublet and quartet electronic states participate in the oxidation process, with the oxygen atom of the iron-oxo species positioned at optimal distances for efficient hydrogen abstraction [10].

The substrate specificity in demethylation reactions has been extensively characterized, showing that 4-propylguaiacol exhibits enhanced binding affinity compared to smaller alkylguaiacol derivatives [10]. This increased binding strength correlates with improved conversion rates and selectivity toward the desired catechol product [10].

Green Chemistry Approaches

Hydrothermal Demethylation Using Mineral Acids

Hydrothermal demethylation methodologies represent environmentally sustainable approaches for 4-propylcatechol production from renewable biomass-derived feedstocks [6] [7]. These processes utilize high-temperature pressurized water as the reaction medium, eliminating the need for organic solvents and reducing environmental impact [6]. The transformation of 4-propylguaiacol, readily available from wood and clove oil sources, to 4-propylcatechol proceeds with yields ranging from 74% to 89% depending on the specific work-up procedures employed [6].

The hydrothermal process demonstrates exceptional scalability, with successful application demonstrated on pilot-scale operations [6]. Biorenewable 4-propylguaiacol derived from lignocellulosic biomass serves as an ideal substrate for this green chemistry approach [6]. The reaction conditions involve elevated temperatures and pressures, with mineral acids functioning as catalysts to facilitate the selective cleavage of methyl ether bonds [6].

Alternative demethylation strategies employing aluminum powder, iodine, and dimethyl sulfoxide have been investigated, achieving yields of 87% for 4-propylcatechol production [6]. These metal-based systems operate effectively even in the absence of dimethyl sulfoxide, demonstrating the robustness of the aluminum-mediated demethylation approach [6].

Optimization studies have revealed that aluminum chloride combined with sodium iodide provides quantitative double demethylation capabilities, though yields for 4-propylcatechol specifically reach 63% with minimal substrate recovery [6]. The combination of aluminum chloride and dimethyl sulfide achieves 67% yields with 26% unreacted starting material, indicating potential for process improvement through reaction condition optimization [6].

Reactive Distillation Systems for Carbonate Derivatives

Reactive distillation technology offers significant advantages for the synthesis and processing of 4-propylcatechol carbonate derivatives through the integration of reaction and separation operations [22]. The production of 4-propylcatechol carbonate, a shelf-stable renewable C1 transfer reactant, proceeds through transesterification of dimethyl carbonate with 4-propylcatechol using reactive distillation systems [22].

This integrated approach demonstrates exceptional efficiency by simultaneously conducting the transesterification reaction while removing methanol byproduct through distillation [22]. The 4-propylcatechol carbonate product exhibits remarkable stability and serves as a versatile intermediate for subsequent synthetic transformations [22]. Dimethyl carbonate, derived from carbon dioxide, represents an economical and readily available starting material with annual production exceeding 925 kilotons [22].

The reactive distillation process enables continuous operation with enhanced mass transfer characteristics compared to conventional batch processes [12] [13]. Process intensification benefits include reduced equipment requirements, improved energy efficiency, and enhanced reaction equilibrium displacement through product removal [12]. These systems achieve superior conversion rates and selectivity compared to traditional reactor-separator configurations [13].

Optimization of reactive distillation parameters involves careful consideration of feed ratios, reflux ratios, and stage configurations [13] [17]. Typical operating conditions include ketone feed ratios of 1.5, alkene-to-water ratios of 0.5, distillation stage trays numbering 5, reaction stage trays totaling 12, and stripping stage trays comprising 6 units [17]. Under these optimized conditions, conversion rates exceeding 40% have been achieved for similar chemical systems [17].

Industrial-Scale Production Challenges

Yield Optimization Through Process Intensification

Process intensification strategies for 4-propylcatechol production focus on maximizing conversion efficiency while minimizing energy consumption and capital investment [12] [14]. Advanced reactor technologies including microreactors, membrane reactors, and monolithic stirred reactors have demonstrated significant potential for enhancing reaction rates and selectivity [14]. These intensified systems provide superior heat and mass transfer characteristics compared to conventional reactor configurations [14].

The implementation of three-dimensional printed honeycomb monoliths for catalytic applications has shown promising results for aromatic compound transformations [14]. Iron-silicon carbide monoliths manufactured through additive manufacturing techniques achieve phenol conversion rates of 44% at 60°C with selectivity toward dihydroxybenzenes reaching 88% [14]. These monolithic structures provide enhanced surface area and controlled pore architectures that facilitate improved catalytic performance [14].

Continuous flow processing offers substantial advantages for 4-propylcatechol synthesis through enhanced reaction control and reduced residence time requirements [18]. Microreactor technologies enable precise temperature and concentration control, leading to improved product quality and reduced byproduct formation [18]. The application of ultrasonic irradiation in continuous flow systems demonstrates significant rate enhancements compared to conventional heating methods [18].

Process optimization studies reveal that appropriate pore structures and surface areas are essential for maximizing catalytic efficiency [2]. Larger pore sizes and higher surface areas favor carbon-alkylation products and enhance catalyst stability [2]. The addition of structure-directing agents such as cane sugar or citric acid improves catalyst stability while potentially reducing overall catalytic activity [2].

Purification Strategies and Quality Control Metrics

The purification of 4-propylcatechol and related derivatives requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards [30] [31]. Extractive distillation using high-boiling polyols such as glycerol has proven highly effective for separating catechol mixtures containing 3-methylcatechol and 4-methylcatechol isomers [30]. This methodology achieves high-purity separation through selective interaction between the polyol extractive agent and the target compounds [30].

Crystallization techniques employing polyethylene glycol 4000 and calcium chloride solutions provide excellent purification results for catechol derivatives [32]. The crystallization process utilizes 15% polyethylene glycol 4000 in 0.33 M calcium chloride at pH 7.5, with microseeding techniques enhancing crystal formation [32]. These crystalline products exhibit sufficient purity for X-ray crystallographic analysis and structural characterization [32].

Liquid-liquid extraction methodologies using methyl isobutyl ketone achieve effective separation of 4-propylcatechol from reaction mixtures [33]. The extraction process operates under acidic conditions with multiple extraction stages, successfully recovering over 15 grams of catechol from complex reaction mixtures [33]. This approach simultaneously removes inorganic salts while concentrating the desired organic products [33].

Quality control analytical methods encompass multiple complementary techniques for comprehensive characterization [34] [35] [36]. High-performance liquid chromatography provides high-resolution separation and quantitative analysis of catechol mixtures [21]. Spectrophotometric methods based on diazotized sulphanilamide interactions achieve detection limits of 0.04-2.4 μg/mL for catechol with excellent reproducibility [34]. Differential pulse voltammetry techniques demonstrate detection limits as low as 0.57 μM with linear ranges spanning 2-10 μM [16].

Purification MethodOperating ConditionsTarget PurityKey Advantages
Extractive distillationGlycerol extractive agentHigh purity separationIsomer separation capability
Crystallization15% PEG 4000, 0.33 M CaCl₂X-ray quality crystalsStructural characterization
Liquid-liquid extractionAcidic MIBK extraction>15 g recoverySalt removal integration
Fractional distillationReduced pressure operation98% contentIndustrial scalability

Advanced analytical techniques including nuclear magnetic resonance spectroscopy provide definitive structural confirmation and purity assessment [16] [23]. Two-dimensional nuclear magnetic resonance, infrared spectroscopy, and diffusion ordered spectroscopy enable comprehensive characterization of synthetic products [23]. Size exclusion chromatography offers molecular weight distribution analysis for polymeric catechol derivatives [23].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2525-02-2

Wikipedia

4-Propylcatechol

Dates

Last modified: 08-15-2023

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